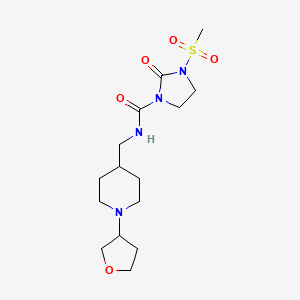
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, also known as MPSP, is a pyrazolone derivative that has gained significant attention in recent years due to its potential applications in scientific research. MPSP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and spread of cancer cells, making it a promising candidate for further investigation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects, as well as the ability to modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is its ability to exhibit a range of biochemical and physiological effects, making it a versatile candidate for scientific research. However, one of the limitations of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. One area of interest is the development of new cancer therapies based on the inhibition of the enzymes targeted by 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. Another area of research is the development of new drugs based on the structure of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, which may exhibit similar or improved properties. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one involves the reaction of 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques to yield 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one in high purity.
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-19(21(26)24(22-15)17-7-3-2-4-8-17)20(25)16-9-11-18(12-10-16)29(27,28)23-13-5-6-14-23/h2-4,7-12,19H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKRTHZGQEDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)


![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)

![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)